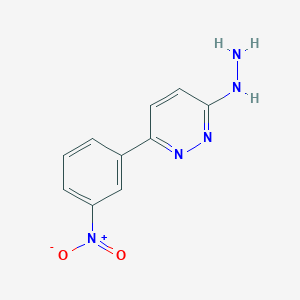

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine derivatives, such as 3-hydrazinyl-6-(trifluoromethyl)pyridazine, are a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are used in various fields including medicinal chemistry, providing a wide range of safe and effective drugs .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be analyzed using the InChI code . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For example, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be determined by various methods. For example, the melting point can be determined experimentally . The molecular weight can be calculated based on the molecular formula .Mecanismo De Acción

Target of Action

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine is a derivative of pyrazolylpyridazine . Pyrazolylpyridazines have been found to exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . Therefore, the primary targets of this compound could be related to these biological processes.

Mode of Action

It is known that pyrazolylpyridazines, which this compound is a derivative of, exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the known activities of pyrazolylpyridazines , it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation.

Result of Action

It is known that pyrazolylpyridazines, which this compound is a derivative of, exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound may have a range of molecular and cellular effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine in lab experiments is its high potency and selectivity towards specific targets. However, the compound is also known to exhibit low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the compound's potential toxicity and side effects must be taken into consideration when designing experiments.

Direcciones Futuras

There are several potential future directions for the investigation of 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Furthermore, the compound's potential as a diagnostic tool for cancer and other diseases should also be explored.

Aplicaciones Científicas De Investigación

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine has shown potential for application in various fields of scientific research. It has been found to exhibit anti-cancer activity, with studies showing promising results against several types of cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, it has also been investigated for its potential as an anti-tuberculosis agent.

Safety and Hazards

Propiedades

IUPAC Name |

[6-(3-nitrophenyl)pyridazin-3-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c11-12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)15(16)17/h1-6H,11H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZRMKUKTKWQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

amine](/img/structure/B3199737.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)

![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)

![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)

![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)